Methyl 4-[(thiocyanatoacetyl)amino]benzoate
Description
Methyl 4-[(thiocyanatoacetyl)amino]benzoate is a thiocyanate-functionalized benzoate derivative characterized by a methyl ester group at the para-position of the benzoic acid backbone and a thiocyanatoacetyl-substituted amino group.
Key structural features:
- Benzoate core: Provides stability and facilitates derivatization.
- Thiocyanatoacetyl group: Enhances electrophilicity and interaction with biological targets.
- Methyl ester: Improves solubility and serves as a protecting group for carboxylic acids.
Properties
IUPAC Name |
methyl 4-[(2-thiocyanatoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-17-7-12/h2-5H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESPWXAIJZSXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(thiocyanatoacetyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with thiocyanatoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(thiocyanatoacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The thiocyanato group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as primary amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Thiocyanato-substituted products.
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 4-[(thiocyanatoacetyl)amino]benzoate features a thiocyanato group attached to an acetylamino group, which is further connected to a benzoate moiety. The synthesis typically involves the reaction of methyl 4-aminobenzoate with thiocyanatoacetyl chloride in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This reaction is generally conducted at room temperature for optimal yield and purity.
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
The compound is under investigation for its potential biological activities, particularly its antimicrobial and antifungal properties. Preliminary studies suggest that it may interact with specific molecular targets in biological systems, potentially affecting cellular pathways related to cell signaling and metabolism .
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, a study found that certain derivatives showed promising inhibitory effects on bacterial strains resistant to conventional antibiotics .
Medicine
This compound is being explored for its potential use in drug development. Its structure allows it to act on specific targets within biological systems, which could lead to the development of novel therapeutic agents. The compound's interaction with thiol groups in proteins may lead to the modulation of protein functions, which is crucial for developing new drugs .
Industrial Applications
In addition to its scientific research applications, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-[(thiocyanatoacetyl)amino]benzoate involves its interaction with specific molecular targets in biological systems. The thiocyanato group is known to interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent modulation of protein function. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoate Core
Methyl 2-Fluoro-4-((4-Isobutoxy-3-Isopropylphenyl)Amino)Benzoate (50)
- Structure: Contains a fluoro substituent at the ortho-position and a bulky 4-isobutoxy-3-isopropylphenylamino group.
- Synthesis : Prepared via palladium-catalyzed coupling of aniline derivatives with iodobenzoates (92% yield) .
Methyl 4-((4-Isobutoxy-3-Isopropylphenyl)Amino)Benzoate (51)
- Structure: Lacks the thiocyanate group but retains the 4-isobutoxy-3-isopropylphenylamino substituent.
- Synthesis : Lower yield (54%) compared to compound 50 , highlighting steric challenges in coupling reactions .
- Key Difference : Absence of –SCN reduces electrophilicity, likely diminishing pesticidal activity .
Thiocyanate-Containing Derivatives
4-[Benzyl(Ethyl)Amino]Phenyl Thiocyanate
- Structure: Features a benzyl-ethylamino group directly attached to the phenyl-thiocyanate core.
- Key Difference: The thiocyanate is directly bonded to the aromatic ring rather than an acetylated amino group, altering reactivity in nucleophilic substitution reactions .
4-Methylbenzyl Thiocyanate (CAS 19241-19-1)
- Structure : Thiocyanate group attached to a para-methylbenzyl moiety.
- Applications : Used in organic synthesis and agrochemicals due to its stability and ease of functionalization .
- Key Difference: The benzyl-thiocyanate structure lacks the benzoate ester, reducing solubility in polar solvents compared to methyl 4-[(thiocyanatoacetyl)amino]benzoate.
Amino-Modified Benzoates
Methyl 4-((Diethylamino)Methyl)Benzoate (67)
- Structure: Diethylaminomethyl group at the para-position.
- Synthesis : Microwave-assisted alkylation of methyl 4-(bromomethyl)benzoate with diethylamine .
- Key Difference: The tertiary amino group enhances basicity, contrasting with the neutral thiocyanatoacetyl group.
Methyl 4-Acetamido-2-Hydroxybenzoate
Data Tables
Table 2: Functional Group Impact on Properties
| Functional Group | Electrophilicity | Solubility | Bioactivity |
|---|---|---|---|
| Thiocyanate (–SCN) | High | Moderate | Pesticidal |
| Fluorine (–F) | Moderate | Low | Enhanced binding |
| Hydroxyl (–OH) | Low | High | Hydrogen bonding |
| Tertiary amine (–N(Et)₂) | Low | Moderate | Basic interactions |
Biological Activity
Methyl 4-[(thiocyanatoacetyl)amino]benzoate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoate derivatives, characterized by the presence of a thiocyanatoacetyl group. Its chemical formula is . The presence of the thiocyanato group is significant as it may influence the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Glutathione-related Enzymes : Studies have shown that derivatives of methyl benzoates can inhibit glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial for cellular defense against oxidative stress and detoxification processes. For example, methyl 4-aminobenzoate derivatives were found to exhibit inhibitory effects on these enzymes, suggesting a potential mechanism for the biological activity of related compounds .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For instance, methyl benzoate derivatives have been reported to exhibit insecticidal and acaricidal activities against various pests, indicating a broader spectrum of biological effects that may also extend to this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the chemical structure can significantly impact potency and selectivity against biological targets.
| Compound | Ki Value (μM) | Biological Activity |
|---|---|---|
| Methyl 4-amino-3-bromo-5-fluorobenzoate | 0.325±0.012 | Strong inhibition of GR and GST |
| Methyl 4-amino-2-nitrobenzoate | 92.41±22.26 | Weaker inhibition compared to others |
| This compound | TBD | Under investigation |
The table above illustrates how different substituents influence the inhibitory potency against GR and GST. The thiocyanato group may enhance interactions with these enzymes, although specific Ki values for this compound remain to be determined.
Case Studies and Research Findings
- Antimalarial Activity : In a study evaluating various benzoate derivatives, certain compounds exhibited significant antimalarial properties against Plasmodium falciparum. Although this compound was not specifically tested, its structural analogs showed promising results, indicating potential for further exploration in malaria treatment .
- In Vivo Studies : Research involving similar compounds has demonstrated effective parasite inhibition in animal models, suggesting that modifications like thiocyanato groups could enhance bioavailability and efficacy against resistant strains .
- Toxicity Assessments : Preliminary toxicity assessments indicate that while some derivatives exhibit low cytotoxicity, further studies are required to evaluate the safety profile of this compound in vivo .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[(thiocyanatoacetyl)amino]benzoate, and how can intermediates be characterized?
Answer: The compound can be synthesized via sequential functionalization of a benzoate scaffold. A typical approach involves:
Reacting methyl 4-aminobenzoate with thiocyanatoacetyl chloride in an aprotic solvent (e.g., DMF) under basic conditions (e.g., KOH) to introduce the thiocyanatoacetyl group .
Monitoring reaction progress via TLC and isolating intermediates by crystallization or column chromatography.
Characterizing intermediates using ¹H/¹³C NMR (e.g., thiocyanate resonance at ~110 ppm in ¹³C NMR) and IR spectroscopy (C≡N stretching at ~2100 cm⁻¹) .
Note: Contamination by unreacted thiocyanate or hydrolysis byproducts (e.g., amides) should be ruled out via elemental analysis .
Q. How can researchers validate the purity and structural integrity of this compound?
Answer: Key methods include:
- Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths and angles, especially the thiocyanate (S-C≡N) moiety, using programs like SHELXL for refinement .
- Mass spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns.
- Thermogravimetric analysis (TGA): Assess thermal stability, as thiocyanates may decompose above 150°C .
Data contradiction example: Discrepancies in melting points (e.g., polymorphic forms) require cross-validation via DSC and SCXRD .
Q. What are the common reactivity patterns of the thiocyanatoacetyl group in this compound?
Answer: The thiocyanate group (S-C≡N) exhibits:
- Nucleophilic substitution: Reacts with amines or thiols to form thioureas or disulfides .
- Hydrolysis: Susceptible to acidic/basic conditions, yielding amides or carboxylic acids. Monitor via pH control and IR (loss of C≡N stretch) .
- Metal coordination: Acts as a ligand for transition metals (e.g., Cu²⁺), useful in coordination chemistry studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the thiocyanatoacetyl group’s conformation?
Answer:
- Use SHELXD for phase determination and SHELXL for refinement, focusing on anisotropic displacement parameters to distinguish static disorder from dynamic motion in the thiocyanate moiety .
- Compare experimental bond lengths (e.g., S-C: ~1.65 Å, C≡N: ~1.16 Å) with DFT-optimized geometries to identify deviations caused by crystal packing .
- For ambiguous electron density, employ ORTEP-3 to visualize thermal ellipsoids and validate atomic positions .
Q. How can researchers analyze contradictory spectroscopic data in derivatives of this compound?
Answer:
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
Answer:
- Scaffold modification: Replace the thiocyanato group with isosteres (e.g., selenocyanate) to modulate electron-withdrawing effects and redox activity .
- Pharmacophore mapping: Use docking simulations (e.g., AutoDock) to predict interactions with target enzymes (e.g., kinases) .
- In vitro assays: Test hydrolytic stability in PBS (pH 7.4) to prioritize derivatives with prolonged half-lives .
Q. How can reaction mechanisms involving the thiocyanatoacetyl group be elucidated?
Answer:
- Kinetic studies: Monitor thiocyanate displacement rates under varying conditions (e.g., solvent polarity, nucleophile concentration) via UV-Vis or LC-MS .
- Isotopic labeling: Use ¹⁵N-labeled thiocyanate to track mechanistic pathways (e.g., SN2 vs. radical mechanisms) .
- Computational modeling: Perform DFT calculations (e.g., Gaussian) to map transition states and activation energies .
Q. What are the challenges in refining high-resolution crystallographic data for this compound?
Answer:
- Disorder modeling: Address thiocyanate group disorder using PART instructions in SHELXL and validate with Rint < 5% .
- Twinned crystals: Apply twin law refinement (e.g., BASF parameter in SHELXL) for non-merohedral twinning .
- Data quality: Collect high-resolution data (≤ 0.8 Å) at synchrotron sources to resolve subtle conformational differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
